![molecular formula C30H33ClN2O3 B1253308 2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride CAS No. 6441-84-5](/img/structure/B1253308.png)
2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride is a chemical compound known for its vibrant violet color. It is commonly referred to as a cationic dye and is used in various applications, particularly in the textile industry for dyeing acrylic fibers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride involves the condensation of 1,3,3-trimethyl-2-methyleneindoline-5-carboxylic acid methyl ester with 4-(N-methyl-4-ethoxy)benzaldehyde in an acidic medium. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. After the reaction, the product is filtered, dried, and pulverized to obtain the final dye powder .
化学反应分析
Types of Reactions
2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and methylamino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
科学研究应用
2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize products.
Biology: Employed in staining biological samples for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing acrylic fibers and other synthetic materials
作用机制
The mechanism of action of 2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride involves its interaction with specific molecular targets. The compound binds to nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. This binding is facilitated by the positively charged indolium moiety, which interacts with negatively charged sites on the target molecules .
相似化合物的比较
Similar Compounds
Basic Violet 21: Another cationic dye with similar applications in the textile industry.
Astrazon Violet F3RL: A related compound used for dyeing synthetic fibers.
C.I. Basic Violet 21: Known for its vibrant violet color and used in similar applications
Uniqueness
2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-5-(methoxycarbonyl)-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes with various substrates makes it particularly valuable in both research and industrial applications .
属性
CAS 编号 |
6441-84-5 |
|---|---|
分子式 |
C30H33ClN2O3 |
分子量 |
505 g/mol |
IUPAC 名称 |
methyl 2-[(E)-2-[4-(4-ethoxy-N-methylanilino)phenyl]ethenyl]-1,3,3-trimethylindol-1-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C30H33N2O3.ClH/c1-7-35-25-16-14-24(15-17-25)31(4)23-12-8-21(9-13-23)10-19-28-30(2,3)26-20-22(29(33)34-6)11-18-27(26)32(28)5;/h8-20H,7H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
QDJBQLCGQZTYIE-UHFFFAOYSA-M |
SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)C(=O)OC)C.[Cl-] |
手性 SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)C(=O)OC)C.[Cl-] |
规范 SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)C(=O)OC)C.[Cl-] |
Key on ui other cas no. |
6441-84-5 61703-04-6 |
相关CAS编号 |
83949-64-8 (phosphate) |
同义词 |
2-(4-(N-methyl-p-phenetidinyl)phenyl)ethenyl-6-methoxycarbonyl-1,3,3-trimethyl-3H-indolium chloride polymethine violet polymethine dye VPM chloride VPM chloride phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


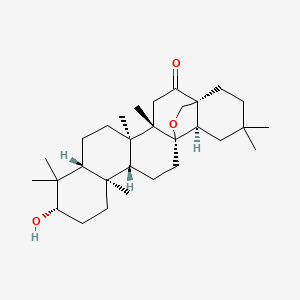
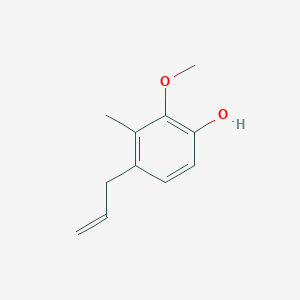
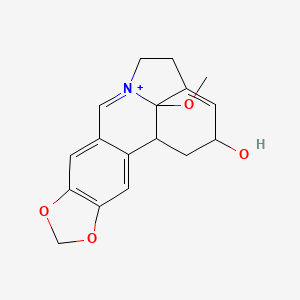
![(2-Bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate)](/img/structure/B1253230.png)
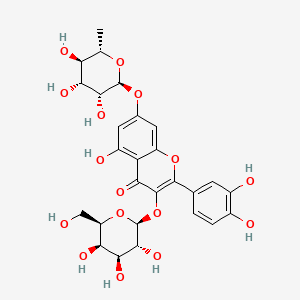
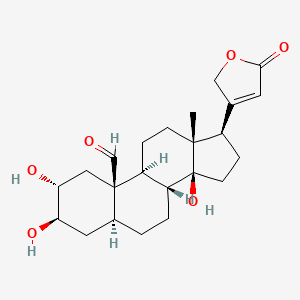
![2-Methylenebicyclo[2.1.0]pentane](/img/structure/B1253234.png)

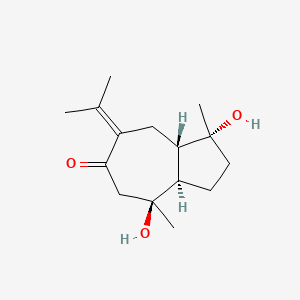
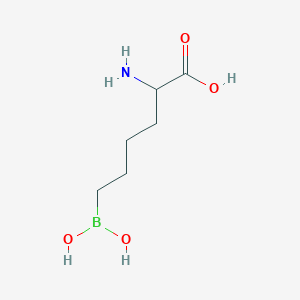
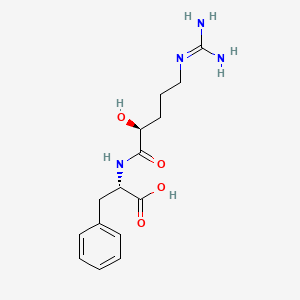
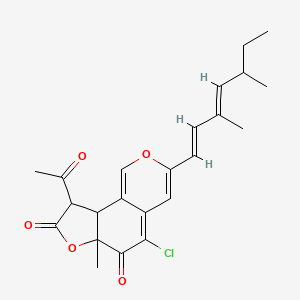
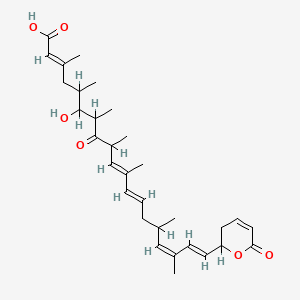
![tert-butyl 6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1253249.png)
